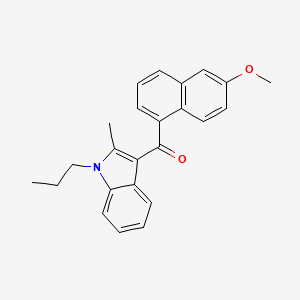
(6-methoxynaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-151 is a synthetic cannabinoid that belongs to the naphthoylindole family. It is known for its high affinity and selectivity towards the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1). This compound was developed as part of research efforts to understand the structure-activity relationships of cannabinoids and to explore their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-151 involves the reaction of 1-naphthoyl chloride with 1-propylindole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-151 .
Industrial Production Methods: While specific industrial production methods for JWH-151 are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: JWH-151 undergoes various chemical reactions, including:
Oxidation: JWH-151 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert JWH-151 to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the indole or naphthoyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Hydroxylated derivatives of JWH-151.
Reduction: Reduced forms of JWH-151 with altered functional groups.
Substitution: Halogenated derivatives of JWH-151.
Scientific Research Applications
JWH-151 has been extensively studied for its potential therapeutic applications, including:
Chemistry: Used as a reference compound in the study of cannabinoid receptor ligands.
Biology: Investigated for its effects on immune cells and inflammatory responses.
Medicine: Explored for its potential in treating conditions such as chronic pain and inflammation.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes.
Mechanism of Action
JWH-151 exerts its effects primarily through its interaction with the cannabinoid receptor 2 (CB2). It acts as a full agonist at this receptor, leading to the activation of downstream signaling pathways. The binding of JWH-151 to CB2 receptors modulates various cellular processes, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and regulation of ion channels .
Comparison with Similar Compounds
JWH-015: Another synthetic cannabinoid with high selectivity for CB2 receptors.
JWH-018: A synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.
JWH-251: A compound with similar structural features but different receptor affinities
Uniqueness of JWH-151: JWH-151 is unique due to its high selectivity and full agonism at the CB2 receptor, making it a valuable tool for studying the specific effects of CB2 activation without significant CB1 receptor involvement .
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(6-methoxynaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO2/c1-4-14-25-16(2)23(21-9-5-6-11-22(21)25)24(26)20-10-7-8-17-15-18(27-3)12-13-19(17)20/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
PJQIBVPPWAUFQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


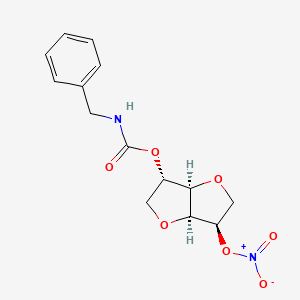
![(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one](/img/structure/B10849545.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-iodo-6-methoxy-3-sulfamoylbenzamide](/img/structure/B10849548.png)
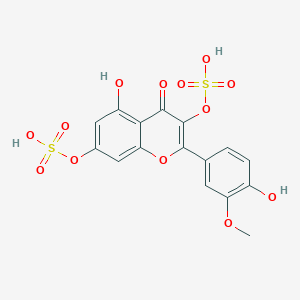
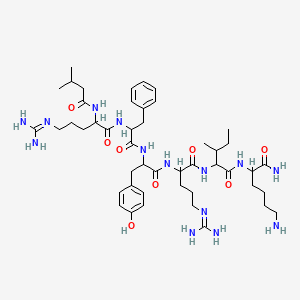
![N-[1-[[1-[[1-[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B10849565.png)
![2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B10849572.png)
![[3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate](/img/structure/B10849582.png)
![1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine](/img/structure/B10849589.png)

![(19R)-5-methoxy-19-[4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-15-ol](/img/structure/B10849596.png)
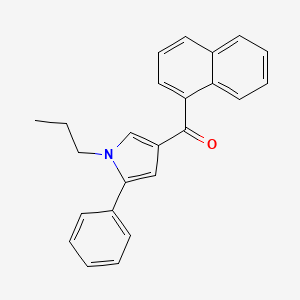

![(1R,3S)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849620.png)
